Alizarin Red S is a synthetic dye, specifically a water-soluble sodium salt of Alizarin sulfonic acid, with the chemical formula . Discovered in 1871 by chemists Graebe and Liebermann, it is primarily recognized for its application in histology and geology. The dye appears red to orange when it binds to calcium ions, forming a complex known as a Lake pigment. This reaction is utilized to visualize calcium deposits in biological tissues and to differentiate carbonate minerals in geological samples .
The mechanism of action of ARS relies on its chelating properties. The negatively charged oxygen atoms in the molecule form strong bonds with the positively charged calcium ions. This binding creates a colored complex, allowing for the visualization of calcium deposits in tissues or the identification of calcium-rich minerals in geological samples [].
Alizarin Red S has a high affinity for calcium (Ca2+) ions. This property makes it an ideal stain for visualizing and quantifying mineralization in tissues (). When exposed to calcium-rich areas, ARS forms a bright red complex, allowing researchers to identify and measure calcium deposits in bone sections, cell cultures, and other biological samples ().
This staining technique, known as the Alizarin Red S assay, is considered the "gold standard" for assessing osteoblast mineralization, the process by which bone cells (osteoblasts) deposit calcium to form bone tissue (). The intensity of the red stain directly correlates with the amount of calcium present, enabling researchers to evaluate bone formation and mineralization in response to various stimuli or treatments.
While Alizarin Red S is primarily known for its application in bone research, its ability to bind calcium makes it useful for studying calcification in other tissues as well. For instance, researchers have employed ARS to investigate calcium deposits in arteries, heart valves, and even kidney stones ().
Alizarin Red S interacts with calcium ions through its sulfonate and hydroxyl functional groups. The reaction occurs optimally at a neutral pH (between 4 and 8), where Alizarin Red S and calcium ions precipitate to form brick-red deposits. The stoichiometric ratio for this precipitation is 1:1 . Additionally, the dye's color changes with pH; it transitions from pale yellow at pH 5.2 to pale rose at pH 7.1 .
In biological contexts, Alizarin Red S has been shown to inhibit the activity of catalase, an important antioxidant enzyme, indicating potential oxidative stress implications when organisms are exposed to the dye .
Alizarin Red S exhibits mutagenic and carcinogenic properties, primarily due to its ability to induce oxidative damage in biological systems. Studies indicate that exposure to Alizarin Red S can lead to significant decreases in catalase activity, promoting oxidative stress within cells. This raises concerns regarding its safety in biological applications, particularly in histological staining where prolonged exposure may occur .
Alizarin Red S has diverse applications across various fields:
Research has focused on the interactions between Alizarin Red S and various biological molecules. Notably, studies have demonstrated that Alizarin Red S can bind with catalase, leading to functional changes that may compromise cellular antioxidant defenses. The binding is characterized as spontaneous and exothermic, suggesting strong affinity and potential adverse effects on cellular health .
Alizarin Red S shares structural similarities with other anthraquinone dyes and chelating agents. Here are some comparable compounds:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Dihydroxyanthraquinone | Naturally occurring; used in traditional dyeing | |
Hydroxyanthraquinone | Used as a dye; less soluble than Alizarin Red S | |
Purpurin | Another natural dye; more complex structure | |
Anthraquinone | Base compound for many synthetic dyes |
Alizarin Red S is unique due to its specific interaction with calcium ions and its applications in both biological staining and mineral identification. Unlike many other dyes, its ability to form stable complexes with calcium makes it particularly valuable in histological studies .
Alizarin Red S possesses a characteristic anthraquinone backbone that forms the core structural framework of this chemical compound [1]. The molecule consists of a tricyclic aromatic system comprising two benzene rings fused to a central quinone unit, specifically the 9,10-dioxoanthracene structure [1] [2]. This anthraquinone backbone is derived from the parent compound alizarin, with the fundamental molecular formula indicating the presence of fourteen carbon atoms arranged in the characteristic three-ring system [1].
The anthraquinone structure exhibits a planar configuration with the quinone carbonyls positioned at the 9 and 10 positions of the anthracene framework [3] [4]. The aromatic system demonstrates extended conjugation throughout the molecule, contributing significantly to its optical properties and stability characteristics [3]. The rigid planar structure is maintained through the fusion of the aromatic rings, creating a stable molecular architecture that resists conformational changes under normal conditions [5].
Spectroscopic analysis reveals that the anthraquinone backbone exhibits characteristic vibrational signatures in the 1670-1630 cm⁻¹ region, corresponding to the carbonyl stretching frequencies of the quinone moiety [6]. The benzene ring components of the backbone display absorption bands in the 1400-1600 cm⁻¹ range, confirming the aromatic character of the fused ring system [6].
The functional group arrangement in Alizarin Red S is precisely defined by the presence of two hydroxyl groups and one sulfonate group strategically positioned on the anthraquinone backbone [1] [2]. The hydroxyl groups are located at the 3 and 4 positions (alternatively designated as 1,2-dihydroxy), forming a catechol moiety that exhibits distinctive chemical properties [1] [7].
The hydroxyl groups demonstrate chelating capability, particularly with divalent metal cations such as calcium [10] [11]. This chelation occurs through the formation of coordinate bonds between the oxygen atoms of the hydroxyl groups and metal centers, resulting in characteristic color changes that form the basis for analytical applications [11]. The catechol configuration provides optimal geometry for bidentate coordination with metal ions [12].
The ultraviolet-visible absorption spectrum of Alizarin Red S exhibits multiple characteristic absorption bands across the spectrum, reflecting the extended conjugation within the anthraquinone system [13] [14] [15]. The primary absorption maximum occurs at approximately 271 nm, representing the π-π* transition of the aromatic system [13]. Additional significant absorption peaks are observed at 423 nm, 546 nm, 556 nm, and 596 nm, creating a complex absorption profile that extends well into the visible region [8].
The absorption spectrum demonstrates pH-dependent behavior, with distinct spectral changes occurring across different pH ranges [3] [16]. Under acidic conditions, the compound exhibits maximum absorption around 420 nm, while basic conditions result in spectral shifts that alter both the position and intensity of absorption bands [6]. The compound functions as a pH indicator with a transition range from pH 4.3 (yellow) to pH 6.3 (violet) [8].
Temperature effects on the absorption spectrum reveal thermal stability of the chromophore system under moderate conditions [3]. The molar absorptivity values reach approximately 2.0 × 10⁴ L mol⁻¹ cm⁻¹ at 250 nm, indicating strong light absorption characteristics [14]. Complex formation with metal ions results in bathochromic shifts of the absorption maxima, with the formation of chelate complexes producing new absorption bands in the 500-550 nm region [15].
Fourier Transform Infrared spectroscopy reveals distinctive vibrational signatures that characterize the functional groups within Alizarin Red S [3] [12] [6]. The carbonyl stretching vibrations of the anthraquinone moiety appear as strong absorption bands in the 1700-1600 cm⁻¹ region [3]. The sulfonate group exhibits characteristic vibrations including symmetric and antisymmetric stretching modes of the S=O bonds [17].
The hydroxyl groups display broad absorption bands in the 3700-3000 cm⁻¹ region, with the exact position and intensity depending on hydrogen bonding interactions [12]. The aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ range, confirming the presence of the benzene ring systems within the anthraquinone backbone [6].
Raman spectroscopy provides complementary vibrational information, particularly for the aromatic ring breathing modes and the quinone carbonyl vibrations [18]. The technique proves especially valuable for examining the compound in aqueous solutions where infrared spectroscopy may be limited by water absorption. Resonance Raman effects enhance certain vibrational modes when excitation wavelengths coincide with electronic absorption bands.
DFT calculations support the experimental vibrational assignments, with theoretical frequencies showing good agreement with observed spectroscopic data [5] [12]. The calculated infrared spectra confirm the proposed structural assignments and provide detailed normal mode descriptions for the observed vibrational bands.
The pH-dependent behavior of Alizarin Red S is governed by multiple acid-base equilibria involving the hydroxyl and sulfonate functional groups [16] [19] [20]. The compound exhibits two distinct pKa values corresponding to the sequential deprotonation of the hydroxyl groups [19]. Spectrophotometric determinations indicate pKa values of approximately 4.5 and 11.0 at 25°C [8] [21], with the first dissociation corresponding to the more acidic hydroxyl group.
The color changes associated with pH variations make Alizarin Red S useful as a pH indicator with a transition range from pH 4.3 to pH 6.3 [8]. Under acidic conditions (pH < 4), the compound appears yellow, while basic conditions (pH > 6) result in violet coloration [8]. The intermediate pH range displays red coloration, which corresponds to the partially deprotonated species.
Mixed aqueous-organic solvent systems demonstrate significant effects on the acid-base behavior, with pKa values increasing with increasing organic solvent content [16]. This behavior reflects the preferential stabilization of both the neutral and ionic forms through dispersion forces rather than hydrogen bonding interactions [16]. Surfactant systems also influence the apparent pKa values, with both neutral and anionic surfactants affecting the acid-base equilibria [20].
Photocatalytic degradation of Alizarin Red S follows well-defined pathways under various oxidative conditions [22] [23] [6] [24]. Under ultraviolet irradiation in the presence of titanium dioxide photocatalysts, the compound undergoes rapid decomposition with degradation efficiencies exceeding 90% under optimized conditions [22] [23]. The degradation process follows Langmuir-Hinshelwood kinetics with apparent zero-order kinetics observed under certain conditions [6].
The primary degradation pathway involves the initial attack on the anthraquinone backbone, leading to ring opening and formation of smaller aromatic intermediates [6] [24]. Gas chromatography-mass spectrometry analysis identifies phthalic acid, phthalic anhydride, and various phenolic compounds as major degradation products [6] [24]. Complete mineralization ultimately produces carbon dioxide and water as terminal products [24].
Thermal stability studies indicate that the compound remains stable under normal storage conditions but undergoes decomposition at elevated temperatures [12] [25]. Thermogravimetric analysis reveals that the compound begins to lose mass around 200°C, with complete decomposition occurring at higher temperatures [26]. The thermal degradation process involves the sequential loss of functional groups, with the sulfonate group showing particular thermal lability.
Chemical stability in complex matrices depends strongly on the presence of oxidizing agents and pH conditions [27]. The compound demonstrates good stability under neutral to slightly basic conditions but shows increased reactivity under strongly acidic or highly oxidizing environments [27]. Metal ion complexation can enhance stability against certain degradation pathways while potentially catalyzing others [12].
Property | Value | Reference |
---|---|---|
Molecular Weight | 342.26 g/mol | [8] [27] |
Melting Point | >250°C | [8] |
Water Solubility | 10 mg/mL (29.21 mM) | [9] |
DMSO Solubility | 2.3 mg/mL (6.72 mM) | [9] |
Primary λmax | 271 nm | [13] |
Secondary λmax | 423, 546, 556, 596 nm | [8] |
pH Indicator Range | 4.3-6.3 | [8] |
pKa₁ | 4.5 | [8] [21] |
pKa₂ | 11.0 | [8] |
Molar Absorptivity | 2.0 × 10⁴ L mol⁻¹ cm⁻¹ | [14] |
Irritant